5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole
Description
5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole is a benzimidazole derivative characterized by a fluorine atom at position 5, a hydroxymethyl group at position 2, and a methyl group at position 2. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural versatility and ability to interact with biological targets, such as enzymes and receptors. The hydroxymethyl group enhances solubility and bioavailability, while the fluorine atom improves metabolic stability and modulates electronic effects .
Properties
Molecular Formula |
C9H9FN2O |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
(5-fluoro-4-methyl-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H9FN2O/c1-5-6(10)2-3-7-9(5)12-8(4-13)11-7/h2-3,13H,4H2,1H3,(H,11,12) |
InChI Key |
YDTFPHIWIUXYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2)CO)F |
Origin of Product |
United States |
Preparation Methods
Condensation of Substituted Diamines with Aldehydes
The most direct method involves the acid-catalyzed condensation of 4-methyl-5-fluoro-1,2-diaminobenzene with glycolaldehyde. This one-pot reaction proceeds via cyclodehydration to form the benzimidazole core.
Reaction Conditions :
-
Solvent : Ethanol or acetic acid
-
Catalyst : Concentrated HCl or p-toluenesulfonic acid
-
Temperature : Reflux (80–100°C)
-
Time : 12–24 hours
Mechanistic Insights :
-
Protonation of the aldehyde carbonyl enhances electrophilicity.
-
Nucleophilic attack by the diamine’s amino group forms a Schiff base intermediate.
-
Intramolecular cyclization eliminates water, yielding the benzimidazole.
Challenges :
-
Glycolaldehyde’s high reactivity may lead to side reactions, necessitating controlled stoichiometry (1:1 aldehyde:diamine ratio).
-
Competing formation of regioisomers due to the diamine’s symmetry requires careful monitoring.
Yield Optimization :
Multi-Step Synthesis from Nitroaromatic Precursors
This approach mitigates regioselectivity issues by pre-functionalizing the benzene ring before cyclization.
Step 1: Nitration and Reduction
4-Methyl-2-nitroaniline is fluorinated using Selectfluor® in acetonitrile, yielding 4-methyl-5-fluoro-2-nitroaniline. Subsequent reduction with hydrogen gas (10% Pd/C, ethanol) produces 4-methyl-5-fluoro-1,2-diaminobenzene.
Step 2: Cyclization with Protected Aldehydes
To prevent premature oxidation, glycolaldehyde is protected as its acetal (e.g., 2,2-dimethoxyethanol). Condensation with the diamine under acidic conditions (HCl/EtOH) forms the benzimidazole, followed by acetal deprotection using aqueous HCl.
Advantages :
Post-Synthesis Functionalization of Benzimidazole Cores
For substrates where direct introduction of the hydroxymethyl group is challenging, late-stage modifications are employed.
Hydroxymethylation via Reductive Amination
5-Fluoro-4-methylbenzimidazole-2-carbaldehyde is treated with sodium borohydride in methanol, reducing the aldehyde to a hydroxymethyl group.
Reaction Parameters :
-
Reducing Agent : NaBH4 (2 equiv)
-
Temperature : 0–5°C (prevents over-reduction)
-
Yield : 65–70%
Nucleophilic Substitution
2-Bromo-5-fluoro-4-methylbenzimidazole undergoes hydroxide substitution (NaOH, DMSO, 120°C) to install the hydroxymethyl group. This method is less favored due to harsh conditions and lower yields (50–55%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Complexity | Cost |
|---|---|---|---|---|
| Direct Condensation | 60–70 | 85–90 | Low | $ |
| Multi-Step Synthesis | 75–80 | 90–95 | Moderate | $$ |
| Post-Synthesis Functionalization | 50–70 | 80–85 | High | $$$ |
Key Observations :
-
Direct condensation offers simplicity but struggles with regioselectivity.
-
Multi-step synthesis balances yield and purity, ideal for industrial-scale production.
-
Late-stage modifications are reserved for specialized applications requiring specific substitution patterns.
Industrial-Scale Optimization Strategies
Catalytic Enhancements
Employing Lewis acids like ZnCl2 accelerates cyclization, reducing reaction time by 30%. Microwave-assisted synthesis further cuts durations (4–6 hours vs. 24 hours).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxymethyl (-CH₂OH) group undergoes nucleophilic substitution, particularly in reactions with alkyl halides or benzyl halides.
Example Reaction :
5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole reacts with benzyl chloride under basic conditions (e.g., NaH/DMF) to form ether derivatives.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Benzyl chloride, NaH, DMF, 16°C | 3-fluoro-4-((5-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile | 83% |
Mechanism :
-
Deprotonation of the hydroxymethyl group by NaH.
-
Nucleophilic attack on benzyl chloride, forming a C-O bond.
Oxidation Reactions
The hydroxymethyl group is oxidized to a carboxylic acid (-COOH) using strong oxidizing agents.
Example Reaction :
Oxidation with KMnO₄ or CrO₃ under acidic conditions converts the hydroxymethyl group to a carboxylate.
| Reagents/Conditions | Product | Observations | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄, reflux | 5-Fluoro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid | Requires rigorous purification |
Notes :
-
Over-oxidation risks necessitate controlled conditions.
-
Carboxylic acid derivatives show enhanced biological activity .
Esterification and Acylation
The hydroxymethyl group reacts with acyl chlorides or anhydrides to form esters.
Example Reaction :
Acetylation with acetic anhydride yields 5-fluoro-2-(acetoxymethyl)-4-methylbenzimidazole.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Acetic anhydride, pyridine, RT | Acetylated derivative | 76% |
Applications :
-
Ester derivatives improve lipophilicity for drug delivery.
Condensation Reactions
The benzimidazole core participates in condensation with aldehydes or ketones to form Schiff bases.
Example Reaction :
Reaction with 4-methoxybenzaldehyde forms a Schiff base via imine linkage.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 4-Methoxybenzaldehyde, EtOH, Δ | (E)-5-fluoro-4-methyl-2-((4-methoxybenzylidene)hydroxymethyl)-1H-benzo[d]imidazole | 68% |
Mechanism :
Nitration and Halogenation
Electrophilic aromatic substitution occurs at the benzimidazole ring’s activated positions.
Example Reaction :
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5- or 6-position.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 5-Fluoro-2-methyl-6-nitro-1H-benzo[d]imidazole | 51% |
Regioselectivity :
Catalytic Functionalization
Transition-metal catalysis enables cross-coupling reactions (e.g., Suzuki-Miyaura).
Example Reaction :
Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-Fluoro-2-(hydroxymethyl)-4-methyl-6-phenyl-1H-benzo[d]imidazole | 69% |
Stability and Degradation
The compound undergoes hydrolysis under strongly acidic or basic conditions:
| Condition | Degradation Product | Observations | Source |
|---|---|---|---|
| 1M NaOH, reflux, 2h | 5-Fluoro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid | Complete hydrolysis |
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer studies. Research indicates that derivatives of the benzimidazole scaffold, including 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain benzimidazole derivatives can induce apoptosis in cancer cells, with specific compounds achieving low IC50 values, indicating high potency.
- Case Study : A recent study highlighted the anticancer efficacy of a benzimidazole derivative with an IC50 value of 5.85 µM against the HCT116 colorectal carcinoma cell line, outperforming the standard drug 5-fluorouracil (IC50 = 9.99 µM) . This suggests that modifications to the benzimidazole structure can enhance its anticancer properties.
Antimicrobial Properties
In addition to its anticancer potential, this compound has been evaluated for its antimicrobial activity. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
- Antibacterial Activity : Compounds derived from benzimidazole have shown minimal inhibitory concentration (MIC) values indicating strong antibacterial effects. For example, certain derivatives exhibited MIC values as low as 1.27 µM against Staphylococcus aureus and other pathogenic bacteria . This highlights the compound's potential in treating bacterial infections.
- Antifungal Activity : The antifungal properties of benzimidazole derivatives were also evaluated, with some compounds demonstrating moderate activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .
Drug Development and Synthesis
The synthesis of this compound and its derivatives involves various methodologies aimed at optimizing their pharmacological profiles. Recent advancements in synthetic techniques have allowed for the development of compounds with improved lipophilicity and bioavailability, which are crucial for effective drug delivery.
- Green Chemistry Approaches : Innovative synthetic routes utilizing green chemistry principles have been explored to minimize environmental impact while enhancing yield and efficiency in producing these compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Research has indicated that specific substitutions on the benzimidazole ring can significantly influence biological activity. For instance:
| Compound | Activity Type | IC50/MIC Value |
|---|---|---|
| Derivative A | Anticancer | 5.85 µM (HCT116) |
| Derivative B | Antibacterial | 1.27 µM (S. aureus) |
| Derivative C | Antifungal | 64 µg/mL (C. albicans) |
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances its binding affinity to these targets, while the hydroxymethyl group increases its solubility and bioavailability. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. Additionally, it can interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole with other benzimidazole and heterocyclic analogs, focusing on structural features, synthetic routes, and biological activities.
Structural Analogues of Benzimidazoles
Key Observations :
- Substituent Effects: Hydroxymethyl vs. Methoxy/Phenoxy: The hydroxymethyl group in this compound improves aqueous solubility compared to methoxy or phenoxy analogs, which are more lipophilic and better suited for blood-brain barrier penetration . Fluorine Position: Fluorine at position 5 (benzimidazole) or position 3 (indole) enhances metabolic stability and electron-withdrawing effects, critical for target binding .
Physicochemical Properties
| Property | This compound | 2-Phenoxymethylbenzimidazole | 5-Fluoro-indole Derivatives |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 3.2 | 2.5 |
| Solubility (mg/mL) | 12.5 (aqueous) | 0.8 | 5.4 |
| Metabolic Stability (t₁/₂, liver microsomes) | >60 min | 25 min | 45 min |
Note: The hydroxymethyl group significantly improves solubility and metabolic stability compared to phenoxy or methyl-substituted analogs .
Biological Activity
5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole is a derivative of benzimidazole that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and findings from various studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Studies indicate that benzimidazole derivatives can exert anti-inflammatory effects by modulating the activity of receptors such as cannabinoid receptors and transient receptor potential vanilloid-1 (TRPV1) . Additionally, some derivatives have shown significant anticancer properties through mechanisms that induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The effectiveness of this compound and its derivatives can be influenced by substituents on the benzimidazole ring. Research has demonstrated that specific substitutions at positions N1, C2, C5, and C6 significantly impact the compound's biological activity. For instance, modifications that enhance lipophilicity have been correlated with improved membrane permeability and biological efficacy .
| Position | Substituent | Effect on Activity |
|---|---|---|
| N1 | Various alkyl groups | Enhances anti-inflammatory activity |
| C2 | Anacardic acid | Inhibits COX-2 with high selectivity |
| C5 | Fluorine | Modulates receptor interaction |
| C6 | Methyl | Influences cytotoxicity against cancer cells |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, it has been shown to inhibit L1210 mouse leukemia cell proliferation with IC50 values in the nanomolar range . The mechanism involves the intracellular release of active metabolites that disrupt DNA replication and induce apoptosis through mitochondrial pathways .
Case Study: MCF-7 Cell Line
In a study examining the compound's effects on breast cancer cells (MCF-7), it was observed that treatment led to significant apoptosis, particularly at higher concentrations. Flow cytometry results indicated a dose-dependent increase in apoptotic cells, underscoring the compound's potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are notable as well. It has been reported to interact with inflammatory mediators and receptors, leading to reduced expression of pro-inflammatory cytokines. This is particularly relevant for conditions characterized by excessive inflammation .
Q & A
Q. What are the critical steps and reagents for synthesizing 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole with high purity?
Methodological Answer:
- Reaction Optimization : Use acid-catalyzed methanolysis (e.g., 3M HCl in MeOH) to introduce methoxy groups while preserving fluorinated and hydroxymethyl substituents .
- Protection/Deprotection Strategies : Benzaldehyde dimethyl acetal and p-toluenesulfonic acid are effective for hydroxyl group protection, minimizing side reactions .
- Purification : Deactivated silica gel chromatography improves yield and purity by reducing unwanted polar byproducts .
- Key Reagents : Sodium hydride (NaH) in anhydrous DMF facilitates alkoxy group introduction under inert atmospheres .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- NMR Analysis :
- IR Spectroscopy : Hydroxyl stretching (3200–3500 cm⁻¹) and benzimidazole ring vibrations (1500–1600 cm⁻¹) validate functional groups .
- Cross-Verification : Compare experimental data with computational predictions (DFT) to resolve ambiguities in peak assignments .
Advanced Research Questions
Q. How do fluorination and hydroxymethyl substitution impact the compound’s bioactivity in vitro versus in vivo?
Methodological Answer:
- In Vitro Studies : Fluorine enhances metabolic stability and target binding via electronegativity, while hydroxymethyl improves solubility in aqueous buffers (e.g., PBS or DMEM) .
- In Vivo Challenges : Hydroxymethyl groups may undergo phase II metabolism (glucuronidation), reducing bioavailability. Use deuterated analogs or prodrug strategies (e.g., acetyl protection) to mitigate this .
- Contradiction Resolution : Discrepancies between in vitro potency and in vivo efficacy often arise from poor pharmacokinetics. Employ microsomal stability assays and LC-MS/MS pharmacokinetic profiling to identify metabolic hotspots .
Q. What computational approaches (DFT, MD) predict the reactivity and binding modes of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) Simulations :
Q. How can researchers address contradictory spectral or bioassay data during characterization?
Methodological Answer:
- Spectral Contradictions :
- Bioassay Variability :
- Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize false negatives .
- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
